molecular formula C12H17N3O3 B3338492 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline CAS No. 942474-27-3

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline

Cat. No.: B3338492
CAS No.: 942474-27-3
M. Wt: 251.28 g/mol
InChI Key: VETBLVLKWBJXHX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is a nitroaniline derivative characterized by a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 3-position of the aniline ring. The morpholine moiety enhances solubility and modulates electronic properties, while the nitro group contributes to redox activity and intermolecular interactions. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., Sonogashira coupling in and morpholine derivatization in ) .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)11-4-3-10(13)5-12(11)15(16)17/h3-5,8-9H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETBLVLKWBJXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657004
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-27-3
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Positional Isomerism: 3-Nitroaniline vs. 4-Nitroaniline

  • 3-Nitroaniline (CAS 99-09-2) lacks the morpholine substituent and is a simpler nitroaromatic compound. It is widely used as a standard in environmental analysis () and exhibits moderate toxicity (oral LD50 in rats: 540 mg/kg) .
  • 4-Nitroaniline (CAS 100-01-6) shares the nitro group but differs in substitution position.

b. Morpholine-Substituted Derivatives

  • 4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline (CAS 1184814-87-6): This analog replaces the nitro group with a trifluoromethyl group. The CF3 group increases lipophilicity and metabolic stability, making it favorable in drug design () .
  • The pyridin-2-amine core may enhance binding to biological targets compared to benzene-based analogs .

c. Halogenated and Fluorinated Analogs

  • 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) (): Incorporates fluorine and chlorine substituents, leading to unique thermosalient and elastic crystal properties. The fluorine atom enhances intermolecular interactions (e.g., C–F···π), while the nitro group contributes to π-stacking .
Physicochemical Properties
Compound Molecular Weight Key Functional Groups Melting Point (°C) Solubility
4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline ~279.3 Nitro, dimethylmorpholine Not reported Moderate in DMSO
3-Nitroaniline 138.12 Nitro, amine 114–116 Low in water
DFNA () ~343.1 Nitro, Cl, F 140 (decomp.) Low in ethanol
4-Nitroaniline 138.12 Nitro, amine 147–149 Low in water

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
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